molecular formula C11H22N2O2 B1411883 Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1492530-75-2

Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B1411883
CAS No.: 1492530-75-2
M. Wt: 214.3 g/mol
InChI Key: QLAWEXSQVWRIQD-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpyrrolidine with a suitable carboxylating agent. One common method is the reaction of tert-butyl 3-amino-2,2-dimethylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxamide
  • This compound hydrochloride

Uniqueness: this compound is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation.

Biological Activity

Tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C12H23N2O2. It features a pyrrolidine ring substituted with a tert-butyl group and an amino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. Additionally, the tert-butyl and dimethyl groups provide steric hindrance that may affect how the compound interacts with these targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have suggested that this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the biological effects of this compound:

  • Anticancer Activity : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis (programmed cell death) and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways.
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in addressing antibiotic resistance.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureKey Activity
Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylateStructureModerate cytotoxicity
Tert-butyl 3-formyl-2,2-dimethylpyrrolidine-1-carboxylateStructureAntimicrobial properties
Tert-butyl 4-amino-3-methylpyridineStructureNeuroprotective effects

Properties

IUPAC Name

tert-butyl 3-amino-2,2-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-8(12)11(13,4)5/h8H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAWEXSQVWRIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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